2-(2,2-Difluoroacetyl)-2,3-dihydro-1H-inden-1-one
Description
Properties
Molecular Formula |
C11H8F2O2 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-(2,2-difluoroacetyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H8F2O2/c12-11(13)10(15)8-5-6-3-1-2-4-7(6)9(8)14/h1-4,8,11H,5H2 |
InChI Key |
FFZWTHOZDCWFAM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)C(=O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Method Using Difluoroacetyl Chloride
One method involves the reaction of 2,3-dihydro-1H-inden-1-one with difluoroacetyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. This reaction is typically carried out in a solvent like dichloromethane (DCM) at room temperature.
- Reagents : 2,3-dihydro-1H-inden-1-one, difluoroacetyl chloride, TEA or pyridine.
- Solvent : DCM.
- Temperature : Room temperature.
- Time : Several hours.
Method Using Difluoroacetic Anhydride
Another approach involves the use of difluoroacetic anhydride as the difluoroacetylating agent. This reaction may require a catalyst or a stronger base to facilitate the acylation.
- Reagents : 2,3-dihydro-1H-inden-1-one, difluoroacetic anhydride, catalyst or base.
- Solvent : Suitable organic solvent (e.g., DCM or acetonitrile).
- Temperature : Room temperature or elevated temperature depending on the catalyst.
Purification and Characterization
After the reaction, the product is purified using techniques such as column chromatography or recrystallization. Characterization involves spectroscopic methods like NMR ($$^1$$H and $$^{19}$$F) and mass spectrometry to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Nucleophilic Additions to the Ketone Group
The carbonyl group in 2-(2,2-difluoroacetyl)-2,3-dihydro-1H-inden-1-one exhibits enhanced electrophilicity due to the electron-withdrawing effect of the difluoromethyl group. This facilitates nucleophilic attack under mild conditions.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Grignard Addition | PhMgBr, THF, −78°C | 2-(2,2-Difluoro-1-phenylethyl)-indanone | 60% | |
| Organozinc Addition | Et₂Zn, Cu(OTf)₂, RT | Alkylated indanone derivatives | 45–70% |
Mechanistic Insight : The reaction with Grignard reagents proceeds via a six-membered transition state, where the magnesium coordinates with the carbonyl oxygen, directing nucleophilic attack to the α-carbon .
Reduction Reactions
The ketone moiety undergoes selective reduction to form secondary alcohols, while the difluoroacetyl group remains intact under controlled conditions.
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄/I₂ | THF, RT, 10 h | 2-(2,2-Difluoroacetyl)-2,3-dihydro-1H-inden-1-ol | 51% | |
| H₂ (Pd/C) | EtOH, 50°C, 5 bar | Fully saturated indane derivative | 85% |
Key Observation : The NaBH₄/I₂ system selectively reduces the ketone without affecting the difluoroacetyl group, preserving fluorinated functionality .
Condensation Reactions
The compound participates in Knoevenagel-like condensations with active methylene compounds, forming extended π-conjugated systems.
Structural Impact : These reactions extend conjugation, as evidenced by bathochromic shifts in UV-Vis spectra (Δλ = 40–60 nm) .
Radical Trifluoromethylation
The difluoroacetyl group acts as a radical acceptor in copper-catalyzed trifluoromethylation reactions.
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Togni’s Reagent, TMSCN | Cu(OTf)₂, DCE, 60°C | Trifluoromethylated indanone with quaternary carbon | 72% |
Mechanism : A radical-initiated cascade involving:
-
CF₃- generation from Togni’s reagent
-
Addition to the difluoroacetyl group
-
5-exo-dig cyclization
Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles via annulation reactions.
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-Aminophenol | TEA, EtOAc, reflux | Indeno[1,2-b]quinolin-10-one | 65% | |
| 1-Methylindole | DCE, 100°C, 10 h | Indole-fused indanone derivative | 66% |
Application : These heterocycles show enhanced bioactivity profiles compared to the parent compound .
Hydrolysis and Decarboxylation
Under strongly acidic conditions, the difluoroacetyl group undergoes hydrolysis followed by decarboxylation:
Kinetics : First-order rate constant at 80°C (pH 2) .
Photochemical Reactions
UV irradiation induces [2+2] cycloadditions with electron-deficient alkenes:
| Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | 254 nm, CH₂Cl₂, 12 h | Fused cyclobutane derivative | 38% |
Limitation : Low yields due to competing decomposition pathways.
Scientific Research Applications
2-(2,2-Difluoroacetyl)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,2-difluoroacetyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The difluoroacetyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Crystallographic Differences
- Planarity and Dihedral Angles: Benzylidene derivatives (e.g., 2-(4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one) exhibit near-planar geometries with dihedral angles >8.15° between indenone and aryl fragments (). The difluoroacetyl group’s bulk and electron-withdrawing nature may increase torsional strain, reducing planarity and affecting π-π stacking interactions .
- Polymorphism : Structural analogs like (2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-2,3-dihydro-1H-inden-1-one () exhibit polymorphism, with orthorhombic and triclinic forms differing in molecular volume (313.5 vs. 309.6 ų). Fluorine’s small atomic radius in the difluoroacetyl group may favor compact crystal packing .
Comparative Data Table
Key Findings and Implications
- Synthetic Accessibility : Difluoroacetyl derivatives may offer simpler synthesis compared to tetrazole-thio analogs but require careful optimization due to fluorine’s reactivity.
- Structural Flexibility : Reduced planarity relative to benzylidene derivatives could limit π-π interactions but enhance selectivity in target binding.
- Pharmacological Potential: Fluorine’s electronegativity and metabolic stability position the difluoroacetyl group as a promising moiety for anti-inflammatory or enzyme-targeted therapies, though direct biological data are lacking.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-(2,2-Difluoroacetyl)-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves condensation reactions between difluoroacetyl precursors (e.g., 2,2-difluoroacetic acid derivatives) and substituted indenone frameworks. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to avoid side reactions. Catalysts like DMAP or pyridine may enhance yields by activating carbonyl groups . For academic-scale production, optimize stoichiometry using Design of Experiments (DoE) principles to balance purity and efficiency .
Q. Which characterization techniques are most effective for verifying the structure and purity of this compound?
- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and stereochemistry, particularly focusing on fluorine coupling patterns. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., calculated exact mass ~238.08 g/mol as per similar indenones ). X-ray crystallography resolves stereochemical ambiguities, especially for unsaturated bonds or fluorinated moieties .
Q. How can researchers predict physicochemical properties (e.g., solubility, logP) computationally?
- Methodological Answer : Use density functional theory (DFT) to calculate parameters like topological polar surface area (TPSA, ~17.1 Ų) and XLogP (~3.9) . Software such as Gaussian or COSMOtherm models solubility in polar solvents (e.g., DMSO) for experimental planning .
Advanced Research Questions
Q. How can stereochemical inconsistencies in derivatives of this compound be resolved during synthesis?
- Methodological Answer : Employ dynamic NMR or variable-temperature NMR to detect conformational equilibria in solution. For solid-state analysis, single-crystal X-ray diffraction is definitive. If stereocenters are ambiguous, use chiral chromatography (e.g., HPLC with amylose-based columns) to separate enantiomers and assign configurations .
Q. What strategies address discrepancies between computational predictions and experimental data (e.g., reactivity or stability)?
- Methodological Answer : Cross-validate computational models (e.g., DFT or MD simulations) with time-resolved spectroscopy (UV-Vis, fluorescence) to monitor degradation pathways. For fluorinated compounds, fluorine’s electron-withdrawing effects may alter reaction kinetics; conduct kinetic isotope effect (KIE) studies with deuterated analogs to probe mechanisms .
Q. How can the compound’s bioactivity be rationally explored using structure-activity relationship (SAR) models?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., fluorination at varying positions) and test in biological assays (e.g., enzyme inhibition). Use molecular docking to map interactions with target proteins (e.g., cytochrome P450 enzymes). Correlate SAR findings with physicochemical descriptors (e.g., TPSA, logD) to refine lead compounds .
Methodological Frameworks for Experimental Design
Q. What frameworks guide the design of environmentally sustainable synthesis routes?
- Methodological Answer : Apply green chemistry principles (e.g., atom economy, solvent recycling) using metrics like E-factor. Replace hazardous solvents (e.g., DMF) with bio-based alternatives (e.g., cyclopentyl methyl ether). Monitor fluorine waste using ICP-MS to ensure compliance with environmental regulations .
Q. How should researchers validate conflicting spectral data (e.g., NMR vs. XRD)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
